molecular formula C16H17N9O5S3 B1668856 Cefmenoxime CAS No. 65085-01-0

Cefmenoxime

Cat. No. B1668856
CAS RN: 65085-01-0
M. Wt: 511.6 g/mol
InChI Key: HJJDBAOLQAWBMH-YCRCPZNHSA-N
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Description

Cefmenoxime is a novel broad-spectrum and third-generation cephalosporin antibiotic. It is typically used in the treatment of female gynecologic and obstetric infections. It exhibits high activity against a wide variety of gram-positive and gram-negative bacteria .


Synthesis Analysis

The synthesis of Cefmenoxime consists of two parts, which includes the synthesis of two major intermediates: (a) thiazole intermediate and (b) 7-amino-cephalosporanic acid derivative .


Molecular Structure Analysis

Cefmenoxime has a molecular formula of C16H17N9O5S3 and a molecular weight of 511.558 . It has a complex structure with a 2-amino-1,3-thiazol-4-yl group and a methoxyiminoacetyl group at the 7-beta-position, and a 1-methyl-1H-tetrazol-5-ylsulfanyl group at the 3-position .


Chemical Reactions Analysis

Cefmenoxime is a semisynthetic beta-lactam cephalosporin antibiotic with activity similar to that of cefotaxime. It has broad-spectrum activity against Gram-positive and Gram-negative bacteria .


Physical And Chemical Properties Analysis

Cefmenoxime has a molecular weight of 511.6 g/mol. It is a small molecule and is approved for use . The solubility of Cefmenoxime HCl is 70 mg/mL in DMSO .

Scientific Research Applications

Antibacterial Activity

Cefmenoxime, an aminothiazolyl cephalosporin, demonstrates significant in vitro activity against a wide range of common Gram-positive and Gram-negative pathogens. It is a potent inhibitor of Enterobacteriaceae, including beta-lactamase-producing strains, and shows resistance to hydrolysis by beta-lactamases (Campoli-Richards & Todd, 1987). Additionally, cefmenoxime has been found to be stable to a Staphylococcus aureus penicillinase and R plasmid-mediated type I and type IV penicillinases, making it effective against cephaloridine-resistant species (Okonogi et al., 1981).

Clinical Efficacy in Pediatrics

In pediatric patients, cefmenoxime has been evaluated for its efficacy and safety in treating various infections. It showed high rates of clinical efficacy in conditions like urinary tract infections, wound infections, osteomyelitis, abscess infections, and more. The majority of pathogens isolated in these cases were susceptible to cefmenoxime (Tansino et al., 1985).

Pharmacokinetics and Dosage Optimization

The pharmacokinetic profiles of cefmenoxime have been studied, and a method called dual individualization has been used to optimize dosage for bacterial eradication. This approach has shown success in treating nosocomial pneumonia in critical care patients, suggesting that precise optimization of antibiotic dosage can yield predictable bacterial eradication rates (Schentag et al., 1984).

Efficacy Against Escherichia coli Infections

Cefmenoxime has been evaluated for its effectiveness against Escherichia coli bacteremia and meningitis. Studies in experimental models have shown that it is similar in efficacy to cefotaxime and significantly better than ampicillin for these conditions (Kim, 1985).

Treatment of Gynecologic and Obstetric Infections

Cefmenoxime has been used effectively as a single-drug therapy for female genital tract infections, showing high efficacy in conditions like pelvicinflammatory disease, tuboovarian abscesses, severe wound infections, and endometritis. The drug demonstrated high penetration into the lung and bronchial secretes, suggesting its utility in respiratory infections as well (Rao et al., 1985).

In Vitro Activity and Beta-Lactamase Stability

Cefmenoxime has been tested for its in vitro activity against a large variety of bacteria. It showed similar activity to cefotaxime and ceftizoxime against many pathogens, including group A and B streptococci and Streptococcus pneumoniae. Its stability to common plasmid beta-lactamases and inhibition of type I beta-lactamases are notable features (Neu & Labthavikul, 1982).

Comparative Studies with Other Cephalosporins

Comparative studies of cefmenoxime with other cephalosporins have highlighted its high activity against a wide variety of gram-positive and gram-negative bacteria. Its efficacy in animal models of respiratory tract and urinary tract infections further supports its potential as a broad-spectrum antibiotic (Tsuchiya et al., 1981).

Therapy for Serious Bacterial Infections

Cefmenoxime's efficacy and safety have been evaluated in patients with serious bacterial infections, including pneumonias, urinary tract infections, and soft tissue infections. The drug showed a high rate of satisfactory clinical responses with minimal side effects (Gombert et al., 1984).

Future Directions

Cefmenoxime has been identified as a potential inhibitor of SARS-CoV-2 Nonstructural Protein 15. These compounds will be further investigated for their effects on the endoribonuclease activity of NSP15 and the viral replication of SARS-CoV-2 using biochemical and cellular assays .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8-/t9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJDBAOLQAWBMH-YCRCPZNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75738-58-8 (hydrochloride (2:1))
Record name Cefmenoxime [INN]
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DSSTOX Substance ID

DTXSID2022755
Record name Cefmenoxime
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Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cefmenoxime
Source Human Metabolome Database (HMDB)
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Solubility

4.46e-01 g/L
Record name Cefmenoxime
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Mechanism of Action

The bactericidal activity of cefmenoxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefmenoxime is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.
Record name Cefmenoxime
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Product Name

Cefmenoxime

CAS RN

65085-01-0
Record name Cefmenoxime
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Record name Cefmenoxime [INN]
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Record name Cefmenoxime
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Record name Cefmenoxime
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Record name CEFMENOXIME
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Record name Cefmenoxime
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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